3-(3,4-Difluorophenyl)-4,4,4-trifluorobutanoic acid
Description
3-(3,4-Difluorophenyl)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid featuring a trifluoromethyl group on the β-carbon and a 3,4-difluorophenyl substituent on the α-carbon. The trifluoromethyl group enhances electronegativity and metabolic stability, while the difluorophenyl moiety may contribute to lipophilicity and receptor binding in bioactive molecules .
Properties
Molecular Formula |
C10H7F5O2 |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H7F5O2/c11-7-2-1-5(3-8(7)12)6(4-9(16)17)10(13,14)15/h1-3,6H,4H2,(H,16,17) |
InChI Key |
YGMRVZBPJPLOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)C(F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available. Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues of Trifluorobutanoic Acid Derivatives
4,4,4-Trifluorobutyric Acid (CAS 406-93-9)
- Structure: Lacks the 3,4-difluorophenyl group, retaining only the trifluorobutanoic acid backbone.
- Properties : Simpler structure with higher acidity (pKa ~2.5–3.0) due to the electron-withdrawing trifluoromethyl group.
- Applications : Used as an intermediate for fluorinated polymers and pharmaceuticals .
3-(Cyclopropylamino)-4,4,4-Trifluorobutanoic Acid
- Structure: Features a cyclopropylamino group instead of the difluorophenyl substituent.
- Properties: The amino group introduces basicity (pKa ~8–10), contrasting with the acidic nature of the target compound.
- Comparison: The amino group enhances solubility in aqueous media but may reduce blood-brain barrier penetration compared to the lipophilic difluorophenyl group .
Difluorophenyl-Containing Compounds
SNAP-Acid (MCHR1 Antagonist Precursor)
- Structure : Contains a 3,4-difluorophenyl group attached to a pyrimidine carboxylate core.
- Properties : High receptor affinity (IC50 < 10 nM for MCHR1) due to fluorine-induced hydrophobic interactions.
- Applications : Investigated for obesity treatment via melanin-concentrating hormone receptor antagonism .
- Comparison: The pyrimidine ring in SNAP-acid provides rigidity, whereas the flexible butanoic acid chain in the target compound may allow broader conformational adaptability .
1-(3,5-Difluorophenyl)-4,4,4-Trifluoro-butane-1,3-dione
- Structure : Difluorophenyl-substituted diketone with a trifluoromethyl group.
- Properties : The diketone moiety enables chelation with metal ions, useful in catalysis or coordination chemistry.
- Applications: Potential precursor for fluorinated heterocycles or ligands .
- Comparison : The absence of a carboxylic acid group limits its use in pH-dependent biological systems compared to the target compound .
Ester and Amide Derivatives
Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate (CAS 372-30-5)
- Structure : Ester derivative with a hydroxyl group on the β-carbon.
- Properties : Reduced acidity (pKa ~4.5) compared to the free acid, enhancing volatility for GC analysis.
- Applications : Intermediate in agrochemical synthesis (e.g., trifluoromethylated pesticides) .
- Comparison : Esterification improves thermal stability but requires hydrolysis for bioactive acid release .
3-(1,3-Dioxoisoindolin-2-yl)-4,4,4-Trifluorobutanoic Acid Methyl Ester
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Physicochemical Properties (Inferred)
| Compound Name | LogP | pKa | Solubility (mg/mL) |
|---|---|---|---|
| 3-(3,4-Difluorophenyl)-4,4,4-TFB Acid | ~2.8 | ~2.3 | 5–10 (DMSO) |
| 4,4,4-Trifluorobutyric Acid | ~1.2 | ~2.7 | >100 (Water) |
| SNAP-Acid | ~3.5 | ~3.0 | <1 (Water) |
| Ethyl 3-Hydroxy-4,4,4-TFB | ~1.8 | ~4.5 | 20–30 (Ethanol) |
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